5-(3,4-dichlorophenyl)-1-(4-bromophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone
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Overview
Description
3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-c]pyrrole core, followed by the introduction of the bromophenyl and dichlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the spiro structure under specific reaction conditions, such as the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of halogen atoms can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, where it can exert its effects by inhibiting or activating the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
- 3-(4-bromophenyl)-5-(3,4-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
Uniqueness
The uniqueness of 3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its specific combination of bromophenyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and provides opportunities for the development of novel applications in various fields.
Properties
Molecular Formula |
C26H14BrCl2NO5 |
---|---|
Molecular Weight |
571.2g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-(3,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C26H14BrCl2NO5/c27-13-7-5-12(6-8-13)21-19-20(25(34)30(24(19)33)14-9-10-17(28)18(29)11-14)26(35-21)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H |
InChI Key |
XPDYQYITSBHZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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